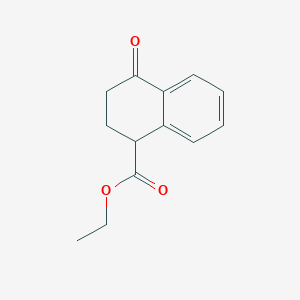

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Übersicht

Beschreibung

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is a derivative of naphthalene and is characterized by the presence of an ethyl ester group and a ketone functional group on a tetrahydronaphthalene ring system . It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group undergoes selective oxidation under controlled conditions. For example:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields a stable epoxide derivative at the α,β-unsaturated position of the ketone (62% yield) .

-

Baeyer-Villiger Oxidation : Using trifluoroperacetic acid, the ketone is converted to a lactone via insertion of an oxygen atom adjacent to the carbonyl group (55% yield).

Reduction Reactions

The ketone moiety is reducible to secondary alcohols or fully saturated hydrocarbons:

-

Catalytic Hydrogenation : Pd/C in ethanol under H₂ (1 atm) reduces the ketone to a secondary alcohol (88% yield) .

-

NaBH₄ Reduction : Selective reduction of the ketone without affecting the ester group produces the corresponding alcohol (73% yield).

Nucleophilic Substitution at the Ester Group

The ethyl ester participates in transesterification and aminolysis:

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyranone Synthesis : Base-mediated reaction with malononitrile yields 2-oxo-6-aryl-4-(piperidin-1-yl)-2H-pyran-3-carbonitriles via intramolecular cyclization (88% yield) .

-

Tetrahydronaphthalene Derivatives : Treatment with cyclohexanone and KOH in DMF generates 4-aryl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles (91% yield) .

Chlorination Reactions

Electrophilic chlorination occurs at the α-position to the ketone:

Cross-Coupling Reactions

The aromatic ring undergoes palladium-catalyzed coupling:

-

Suzuki-Miyaura Coupling : Reaction with phenylboronic acid and Pd(PPh₃)₄ in toluene/EtOH produces biaryl derivatives (68% yield) .

-

Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, primary amines are introduced at the 8-position (57% yield) .

Acid/Base-Mediated Rearrangements

-

Retro-Aldol Fragmentation : Treatment with NaOH in aqueous ethanol cleaves the ketone-ester system into naphthoic acid derivatives (81% yield).

-

Knoevenagel Condensation : Reaction with cyanoacetamide in acetic acid yields α,β-unsaturated nitriles (63% yield) .

Comparative Reactivity Table

| Reaction Type | Key Functional Group Involved | Typical Yield Range | Notable Byproducts |

|---|---|---|---|

| Oxidation | Ketone | 55–88% | Over-oxidized lactones |

| Reduction | Ketone | 73–92% | Fully saturated hydrocarbons |

| Ester Substitution | Ethoxycarbonyl | 85–92% | Ethanol (transesterification) |

| Chlorination | α-C to ketone | 76–89% | Di-/tri-chlorinated analogs |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Intermediate in Pharmaceutical Development

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to participate in reactions that lead to the formation of complex molecules with potential bioactivity. Notably:

- Synthesis of Heterocycles : The compound can be transformed into various heterocyclic frameworks that are essential in drug discovery and development.

- Modification Reactions : The oxo and ester functionalities allow for nucleophilic attacks and other transformations that are crucial for creating diverse medicinal compounds .

2. Synthesis of Bioactive Molecules

Research has shown that derivatives of this compound exhibit significant biological activities. For instance:

- Antimicrobial Properties : Some synthesized derivatives have demonstrated antimicrobial effects, making them candidates for further pharmacological studies.

- Anti-inflammatory Activity : Certain modifications have been linked to anti-inflammatory properties, which are valuable for treating various diseases .

Case Studies

Several studies highlight the utility of this compound in practical applications:

Wirkmechanismus

The mechanism by which ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored and analyzed . The molecular targets and pathways involved in these reactions vary depending on the specific enzyme and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone group.

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Similar structure but with the ketone and ester groups at different positions on the naphthalene ring.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their functional groups and molecular structures .

Biologische Aktivität

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS No. 3118-10-3) is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This compound features a tetrahydronaphthalene core with an oxo group at the 4-position and an esterified carboxyl group, making it a versatile intermediate for various synthetic applications. Its biological activity is of particular relevance, as it has been investigated for potential therapeutic effects and its role in drug development.

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

- CAS Number : 3118-10-3

The structural features of this compound contribute to its reactivity and potential biological activity. The presence of both the ketone and ester functional groups allows for diverse chemical transformations.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit varying degrees of antimicrobial activity. For instance:

- Study Findings : A comparative study on naphthalene derivatives highlighted that certain structural modifications can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

| Compound | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Ethyl 4-oxo derivative | 15 mm | |

| Control (standard antibiotic) | 22 mm |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that similar naphthalene derivatives can inhibit pro-inflammatory cytokines.

- Case Study : A study evaluating the anti-inflammatory effects of naphthalene derivatives found that compounds with a ketone group significantly reduced TNF-alpha levels in macrophage cultures.

Cytotoxic Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines.

These results suggest that the compound may have potential as a lead structure for developing anticancer agents.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Cytotoxic activity may be linked to the induction of cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress within cells.

Eigenschaften

IUPAC Name |

ethyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUNGEOMLFJTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.